1,1-diethyl cycloheptane-1,1-dicarboxylate
Description
Academic Significance within Alicyclic Synthesis
Alicyclic compounds, which are non-aromatic carbocyclic compounds, are fundamental building blocks in organic synthesis and are integral to the structure of many natural products and biologically active molecules. vedantu.comwikipedia.org The synthesis of these ring systems, particularly medium-sized rings like cycloheptane (B1346806), presents unique stereochemical and energetic challenges. rsc.orgrmit.edu.vnntu.edu.sg The presence of the geminal diester functionality in compounds such as 1,1-diethyl cycloheptane-1,1-dicarboxylate provides a versatile handle for further synthetic transformations, making it a valuable intermediate in the construction of more complex molecular architectures.
Historical Context of Geminal Diester Chemistry in Ring Systems
The chemistry of geminal diesters has a long history, with early research focusing on their synthesis and reactivity. These compounds are often prepared via the malonic ester synthesis, a classic method for forming carbon-carbon bonds. Over time, the importance of geminal diesters as precursors in the synthesis of a wide variety of cyclic and heterocyclic systems has been increasingly recognized. chemrxiv.orgblumberginstitute.org Their utility in medicinal chemistry is particularly noteworthy, as the geminal di-ester motif can influence the conformational properties and biological activity of a molecule. blumberginstitute.org
Current Research Trends in Diester-Mediated Annulation and Cyclization Reactions
Modern synthetic organic chemistry has seen a surge in the development of novel annulation and cyclization reactions for the construction of ring systems. thieme-connect.comrsc.org Diesters are key substrates in many of these transformations. Current research often focuses on transition-metal-catalyzed and organocatalyzed methods to achieve high levels of efficiency and stereoselectivity. acs.orgacs.org These advanced strategies allow for the construction of complex polycyclic systems that are otherwise difficult to access, with applications in materials science and drug discovery.
Overview of Synthetic Challenges and Opportunities in Seven-Membered Ring Construction
The synthesis of seven-membered rings is notoriously challenging due to unfavorable entropic and enthalpic factors associated with their formation. rsc.orgnih.gov Transannular strain and the multitude of accessible conformations can lead to low yields and poor selectivity in cyclization reactions. nih.gov Despite these difficulties, the prevalence of seven-membered rings in natural products and pharmaceuticals continues to drive the development of new synthetic methodologies. rmit.edu.vnntu.edu.sgresearchgate.net Strategies such as ring-closing metathesis, radical cyclizations, and various cycloaddition reactions have emerged as powerful tools for the construction of these challenging cyclic systems. rsc.orgnih.gov The development of new methods for the efficient and selective synthesis of seven-membered rings remains an active area of research, offering significant opportunities for innovation.
Properties of Related Cycloalkane-1,1-dicarboxylates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifier |
| Diethyl cyclopentane-1,1-dicarboxylate | C11H18O4 | 214.26 | CID: 77830 nih.govsigmaaldrich.com |
| Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | 228.28 | CID: 249270 nih.govstenutz.eu |
| Dimethyl cyclohexane-1,1-dicarboxylate | C10H16O4 | 200.23 | InChIKey: GGCUUOGRTPMFQK-UHFFFAOYSA-N stenutz.eu |
| Cycloheptane-1,1-dicarboxylic acid | C9H14O4 | 186.20 | CAS: 90612-83-2 guidechem.com |
| Cyclohexane-1,1-dicarboxylic acid | C8H12O4 | 172.18 | CID: 136906 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
diethyl cycloheptane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-16-11(14)13(12(15)17-4-2)9-7-5-6-8-10-13/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGXMSITCHCBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCCC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1,1 Diethyl Cycloheptane 1,1 Dicarboxylate
Methodologies for Cycloheptane (B1346806) Ring Formation Utilizing Diester Functionality
The construction of the cycloheptane ring is a pivotal step in the synthesis of 1,1-diethyl cycloheptane-1,1-dicarboxylate. Various intramolecular cyclization strategies can be employed, leveraging the reactivity of a diester precursor.
Dieckmann Condensation-Based Routes to Cyclic β-Keto Esters
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, a viable precursor to the target molecule. organic-chemistry.orgwikipedia.orgnumberanalytics.com This base-catalyzed reaction is a powerful tool for forming five- and six-membered rings and can be adapted for the synthesis of seven-membered rings, albeit often with lower yields. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester carbonyl group intramolecularly. numberanalytics.comnumberanalytics.com Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. numberanalytics.com The choice of base is critical, with sodium ethoxide being historically used, while modern methods often employ stronger, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA) in aprotic solvents to improve yields and minimize side reactions. numberanalytics.comalfa-chemistry.com
For the synthesis of a cycloheptane ring system, a 1,8-diester would be the required linear precursor. The resulting 2-ethoxycarbonylcycloheptanone could then be subjected to alkylation at the α-position to introduce the second ethyl carboxylate group, followed by removal of the ketone functionality to yield the desired this compound.
| Reaction | Description | Key Reagents | Product Type |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. | Strong base (e.g., NaOEt, t-BuOK, LDA) | Cyclic β-keto ester |
Malonic Ester Synthesis and Alkylation Strategies for Ring Closure
The malonic ester synthesis provides a versatile approach to forming carbon-carbon bonds. orgoreview.comorganicchemistrytutor.com This method can be adapted for ring formation by using a dihalide to alkylate the diethyl malonate. masterorganicchemistry.com For the synthesis of a cycloheptane ring, 1,6-dihalohexane would be the appropriate alkylating agent.
The synthesis would proceed by first deprotonating diethyl malonate with a suitable base, such as sodium ethoxide, to form the nucleophilic enolate. libretexts.org This enolate would then be reacted with 1,6-dihalohexane in a double alkylation process to form diethyl cycloheptane-1,1-dicarboxylate directly. This intramolecular version of the malonic ester synthesis is also known as the Perkin alicyclic synthesis. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor intramolecular cyclization over intermolecular polymerization.
| Starting Materials | Reagents | Key Intermediate | Final Product |
| Diethyl malonate, 1,6-Dihalohexane | Sodium ethoxide | Sodiomalonic ester | Diethyl cycloheptane-1,1-dicarboxylate |
Ring Expansion Approaches to Cycloheptane Frameworks
Ring expansion reactions offer an alternative strategy to construct the cycloheptane ring from more readily available smaller rings, such as cyclohexane. wikipedia.org One common method involves the formation of a bicyclic intermediate that can be selectively cleaved to afford the expanded ring. wikipedia.org
For instance, a cyclohexanone (B45756) derivative could be converted to its silyl (B83357) enol ether, which can then undergo cyclopropanation. orgsyn.org The resulting bicyclo[4.1.0]heptane system can be induced to open under various conditions, leading to a one-carbon ring-expanded cycloheptanone (B156872). This ketone can then be further functionalized to introduce the required diethyl dicarboxylate moiety. Another approach is the Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, which can also be utilized for ring expansion. wikipedia.org
| Starting Ring | Key Reaction Type | Intermediate | Expanded Ring |
| Cyclohexane | Cyclopropanation of silyl enol ether | Bicyclo[4.1.0]heptane derivative | Cycloheptanone derivative |
| Cyclohexane | Tiffeneau-Demjanov Rearrangement | Diazonium ion intermediate | Cycloheptanone |
Intramolecular Carbon-Carbon Bond Forming Reactions
Various modern synthetic methods facilitate intramolecular C-C bond formation to construct cyclic systems. grantome.com Radical cyclizations, for example, are effective for forming five- and six-membered rings and can be applied to seven-membered ring synthesis. libretexts.org These reactions are typically initiated by the formation of a radical which then adds to an unsaturated bond within the same molecule. libretexts.org
Transition metal-catalyzed reactions, such as those employing titanium complexes, have also been developed for the selective formation of carbocyclic rings through the intramolecular insertion of alkenes or alkynes. grantome.com These methods can offer high levels of regio- and stereoselectivity, providing a powerful means to construct complex cyclic frameworks like the cycloheptane ring. nih.govresearchgate.net
Precursor Design and Synthesis for Cycloheptane-1,1-dicarboxylate Formation
The success of the aforementioned cyclization strategies hinges on the availability of suitable acyclic precursors. The design and synthesis of these precursors are therefore of paramount importance.
Synthesis of Linear Aliphatic Diester Precursors
For methods like the Dieckmann condensation, a linear 1,8-diester is required. The synthesis of such a precursor, namely diethyl octanedioate (diethyl suberate), can be achieved through standard esterification of the corresponding dicarboxylic acid, octanedioic acid (suberic acid).
Alternatively, for a malonic ester-based approach, the key precursor is diethyl malonate itself, which is commercially available. The other required component is a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-diiodohexane, which can be prepared from the corresponding 1,6-hexanediol.
The synthesis of these linear precursors is generally straightforward and relies on well-established organic transformations, providing the necessary building blocks for the subsequent cyclization to form the cycloheptane-1,1-dicarboxylate core.
Functionalization of Starting Materials
The successful synthesis of this compound is critically dependent on the appropriate selection and functionalization of acyclic precursors. The most common and direct strategy involves the assembly of the target molecule from two key components: a nucleophilic dicarbonyl compound and a bifunctional electrophilic alkyl chain.
The primary nucleophilic starting material is diethyl malonate (DEM). The methylene (B1212753) group (-CH₂-) in DEM is flanked by two electron-withdrawing carbonyl groups, making the α-protons acidic (pKa ≈ 14 in water) and easily removable by a suitable base. wikipedia.org Deprotonation generates a stabilized enolate, a potent carbon nucleophile. The preparation of DEM itself can be achieved through various methods, including the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by acid-catalyzed esterification with ethanol (B145695). wikipedia.org
The electrophilic component required for the formation of a seven-membered ring is a six-carbon chain functionalized at both ends with leaving groups. A 1,6-dihalohexane , such as 1,6-dibromohexane or 1,6-dichlorohexane, is the ideal precursor. This molecule provides the necessary carbon backbone that will form the cycloheptane ring upon reaction with the diethyl malonate nucleophile.
The core functionalization strategy involves a double alkylation of diethyl malonate. The first step is an intermolecular nucleophilic substitution, where the diethyl malonate enolate attacks one of the electrophilic carbons of the 1,6-dihalohexane, displacing a halide ion. This creates an intermediate that is then primed for a second, intramolecular alkylation to form the cycloheptane ring.
Catalytic Approaches in Cycloheptane Ring Formation
The formation of the cycloheptane ring from the functionalized precursors can be achieved through several catalytic methodologies. These range from classical base-catalyzed reactions to more modern transition metal-catalyzed approaches.
The most established method for synthesizing cyclic 1,1-diesters is the base-catalyzed intramolecular cyclization of a ω-haloalkylmalonic ester. This is an extension of the malonic ester synthesis. The reaction is typically performed by treating the ω-haloalkylmalonate intermediate with a strong, non-nucleophilic base.
Alternatively, a one-pot reaction can be performed by reacting diethyl malonate with a 1,6-dihalohexane in the presence of a base. orgsyn.orgorgsyn.org A strong base, such as sodium ethoxide , is used to generate the diethyl malonate enolate. The reaction proceeds via an initial intermolecular Sₙ2 reaction, followed by a subsequent intramolecular Sₙ2 cyclization.
A critical challenge in forming a seven-membered ring is the competition between the desired intramolecular cyclization and intermolecular polymerization. To optimize the yield of the monomeric cyclic product, the reaction is often carried out under high-dilution conditions. This principle states that at very low concentrations of the reactive intermediate, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting.
Key parameters for optimization include the choice of base, solvent, temperature, and reactant concentration. Anhydrous conditions are crucial to prevent hydrolysis of the ester groups and deactivation of the base. orgsyn.org
Table 1: Typical Parameters for Base-Catalyzed Cyclization of Diethyl Malonate with Dihaloalkanes
| Parameter | Condition | Rationale | Analogous System Reference |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base to generate the enolate. | orgsyn.org, orgsyn.org |
| Solvent | Absolute Ethanol | Solubilizes the reactants and the base. | orgsyn.org |
| Reactant | Diethyl Malonate, 1,6-Dihalohexane | Nucleophile and electrophile precursors. | oregonstate.edu |
| Conditions | Anhydrous, High Dilution | Prevents side reactions and favors intramolecular cyclization over polymerization. | orgsyn.org |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for both Sₙ2 steps. | orgsyn.org |
Modern synthetic chemistry offers powerful transition metal-catalyzed methods for ring formation, which can be applied to the synthesis of cycloheptane systems. While not always directly producing the target diester, these strategies can generate functionalized cycloheptane rings that could be converted to the desired product.
One such strategy is the cyclization of 1,6-dienes or 1,6-diynes. For instance, cationic platinum complexes have been shown to catalyze the cyclization/hydrosilylation of 1,6-diynes to form substituted cyclopentanes, but the underlying principles can be extended to other ring sizes. nih.gov Similarly, platinum-catalyzed hydrative cyclization of 1,6-diynes can yield functionalized cyclohexenones. nih.gov For cycloheptane synthesis, a 1,8-diyne precursor would be required.
Organolanthanide complexes, such as those of samarium, are effective catalysts for the cyclization of 1,6-dienes. organic-chemistry.org This type of reaction typically proceeds via a radical mechanism, offering an alternative pathway to carbocyclic ring systems.
Table 2: Selected Transition Metal-Catalyzed Cyclization Strategies for Ring Formation
| Catalyst System | Substrate Type | Product Type | Mechanism Principle | Reference |
| [PhN=C(Me)C(Me)=NPh]PtMe₂ / B(C₆F₅)₃ | 1,6-Diyne | Silylated 1,2-Dialkylidenecyclopentane | Cyclization / Hydrosilylation | nih.gov |
| Pt(COD)Cl₂ / CH₃SO₃H | 1,6-Diyne | Substituted Cyclohexenone | Hydrative Cyclization | nih.gov |
| Cp*₂Sm·THF | 1,6-Diene | Cyclized Organoborane / Alcohol | Reductive Cyclization / Boration | organic-chemistry.org |
These methods highlight the versatility of transition metal catalysis in constructing carbocyclic rings, providing alternative retrosynthetic disconnections for complex targets like this compound.
Organocatalysis and biocatalysis represent emerging frontiers in sustainable and selective synthesis. While specific applications for the direct synthesis of this compound are not yet widely reported, the principles can be considered for future synthetic designs.
Organophotocatalysis, for example, has been used for the radical silylative cyclization of aza-1,6-dienes to produce highly functionalized piperidines. researchgate.net This strategy, which uses visible light and an organic dye as the catalyst, could potentially be adapted for the all-carbon cyclization of a suitably functionalized 1,8-diene to form a cycloheptane ring. The reaction proceeds through a radical cascade, offering different reactivity and selectivity compared to ionic pathways.
Biocatalysis, using enzymes, offers unparalleled selectivity but is highly substrate-specific. The development of enzymes capable of catalyzing the intramolecular alkylation for large ring formation is a potential, albeit challenging, future direction.
Reaction Pathway Elucidation and Mechanistic Investigations
Understanding the reaction mechanism is essential for optimizing reaction conditions and predicting outcomes. The classical base-catalyzed synthesis of this compound follows a well-understood pathway.
The formation of this compound from diethyl malonate and a 1,6-dihalohexane under basic conditions is best described as a tandem Sₙ2 alkylation. The mechanism involves the following key steps:
Deprotonation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion. This is a rapid and reversible acid-base reaction.
First Alkylation (Intermolecular Sₙ2): The nucleophilic carbon of the diethyl malonate enolate attacks one of the electrophilic terminal carbons of the 1,6-dihalohexane. This proceeds via a standard Sₙ2 mechanism, displacing the first halide leaving group and forming diethyl (6-halo-hexyl)malonate.
Second Deprotonation: The remaining α-proton on the now-substituted malonic ester is still acidic and is abstracted by the base to form a new enolate.
Second Alkylation (Intramolecular Sₙ2): The newly formed enolate carbon attacks the other electrophilic carbon at the opposite end of the same molecule's hexane (B92381) chain. This is the ring-closing step. It is an intramolecular Sₙ2 reaction that displaces the second halide ion and forms the seven-membered cycloheptane ring.
This final intramolecular step is kinetically slower for a seven-membered ring compared to five- or six-membered rings due to unfavorable transannular strain and a lower probability of the chain ends meeting in a suitable conformation for reaction. This is why high-dilution conditions are paramount to suppress the competing intermolecular reaction which leads to polymer formation.
Role of Enolate Intermediates in C-C Bond Formation
The cornerstone of the synthesis of this compound is the formation and subsequent alkylation of a key enolate intermediate. Enolates are powerful nucleophiles and are fundamental to the formation of carbon-carbon bonds in organic synthesis. masterorganicchemistry.com
The process begins with diethyl malonate, a compound possessing a methylene group flanked by two electron-withdrawing ester functionalities. This structural arrangement significantly increases the acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups). slideshare.net Treatment of diethyl malonate with a suitable base results in the deprotonation of this α-carbon, yielding a resonance-stabilized enolate ion. masterorganicchemistry.comslideshare.net The negative charge is delocalized onto the electronegative oxygen atoms of the carbonyl groups, which enhances the stability of the conjugate base. masterorganicchemistry.com
For the synthesis to be effective, the enolate must be generated in high concentration within a non-hydroxylic solvent to prevent unwanted side reactions. libretexts.org Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to ensure the complete conversion of the diethyl malonate to its enolate form. libretexts.org
Once formed, this diethyl malonate enolate serves as the potent nucleophile required for C-C bond formation. The synthesis of the cycloheptane ring is typically achieved through a double alkylation reaction with a suitable 1,6-dihalohexane (e.g., 1,6-dibromohexane or 1,6-diiodohexane). The enolate anion attacks one of the electrophilic carbons of the dihaloalkane, displacing a halide ion in an SN2 reaction. This is followed by a second, intramolecular alkylation, where the newly formed intermediate cyclizes to form the seven-membered ring. This ring-closing step is crucial and heavily dependent on the reaction conditions.
Kinetic and Thermodynamic Aspects of Cycloheptane Ring Formation
The formation of cyclic compounds, particularly medium-sized rings like cycloheptane (7-membered), is governed by a delicate balance of kinetic and thermodynamic factors. The ease of ring closure is not a simple linear function of ring size but rather shows a distinct pattern influenced by strain energy. psu.edursc.org
Thermodynamically, the stability of cycloalkanes is compromised by ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) have high ring strain, medium rings like cycloheptane suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and torsional strain due to their conformational flexibility. libretexts.orgbiomedres.usbris.ac.uk
Kinetically, the rate of cyclization is influenced by the probability of the two reactive ends of the linear precursor molecule meeting in the correct orientation for bond formation. This probability is expressed as the "effective molarity" (EM), which is the ratio of the intramolecular rate constant to the rate constant of an analogous intermolecular reaction. psu.edursc.org For ring formation, rates generally follow the order: 5 > 6 > 3 > 7 > 4. rsc.org The formation of 7-membered rings is kinetically less favorable than 5- and 6-membered rings but more favorable than 4-membered rings. rsc.org
A significant challenge in the synthesis of this compound is the competition between the desired intramolecular cyclization and intermolecular polymerization. lookchem.com If the concentration of the halo-alkylated intermediate is too high, the reactive ends are more likely to encounter and react with other molecules, leading to long-chain polymers instead of the desired cyclic product.
Table 1: Relative Rates of Ring Closure for N-Tosylazacycloalkanes This table illustrates the general trend in cyclization rates as a function of ring size, which is a key consideration for the synthesis of cycloheptane derivatives.
| Ring Size | Relative Rate of Formation | Primary Strain Factors |
|---|---|---|
| 3 | High | Angle Strain |
| 4 | Low | Angle Strain, Torsional Strain |
| 5 | Very High | Low Strain (Envelope/Twist Conformations) |
| 6 | High | Strain-Free (Chair Conformation) |
| 7 | Moderate | Torsional Strain, Transannular Strain |
Data adapted from studies on N-tosylazacycloalkane formation, reflecting general principles of ring closure kinetics. rsc.org
Computational and Spectroscopic Studies of Reaction Intermediates
Modern analytical and computational techniques are invaluable for understanding the complex reaction pathways leading to this compound. These methods provide deep insights into the structure and energetics of transient species that are difficult to observe directly.
Computational Studies: Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed exploration of the reaction's potential energy surface. nih.gov Researchers can model the geometries and energies of reactants, the enolate intermediate, transition states for both the initial alkylation and the subsequent cyclization, and the final product. nih.gov For the cycloheptane system, these calculations can elucidate the preferred conformations of the ring-closing transition state and quantify the activation energy barriers. biomedres.usacs.org This information is critical for understanding why certain reaction conditions favor cyclization and for predicting the effects of modifying the substrate or catalyst. nih.gov
Spectroscopic Studies: Spectroscopic methods are essential for the characterization of both stable intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. For this compound, ¹H NMR would show characteristic signals for the ethyl groups (a quartet and a triplet) and complex multiplets for the seven methylene groups of the cycloheptane ring. ¹³C NMR would confirm the presence of the quaternary carbon at the 1-position, the two equivalent ester carbonyl carbons, and the carbons of the ethyl and cycloheptane moieties. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product. Fragmentation patterns observed in the mass spectrum can also offer structural clues.
Together, these computational and spectroscopic tools provide a comprehensive picture of the reaction, from the initial formation of the enolate to the final, complex three-dimensional structure of the cycloheptane ring. rsc.org
Optimization of Synthetic Parameters for Yield and Selectivity
Achieving a high yield of this compound requires careful optimization of several key reaction parameters. The goal is to maximize the rate of the desired intramolecular cyclization while minimizing competing side reactions, primarily intermolecular polymerization.
Solvent Effects on Cyclization Efficiency
Polarity and Dielectric Constant: The solvent must be able to dissolve the reactants, including the ionic base and the organic substrates. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often favored. libretexts.orggoogle.com They can solvate the cation of the base (e.g., Na⁺ or Li⁺) while leaving the enolate anion relatively "naked" and highly reactive.
Protic vs. Aprotic Solvents: Protic solvents like ethanol are generally avoided during the enolate formation and alkylation steps because they can protonate the highly basic enolate, quenching the reaction. libretexts.org However, in some cases, a mixed solvent system might be used to balance solubility and reactivity. orgsyn.org
Coordinating Ability: The ability of the solvent to coordinate with the metal cation can modulate the reactivity of the enolate ion pair. A strongly coordinating solvent can separate the ion pair, increasing the nucleophilicity of the enolate.
The ideal solvent creates an environment that promotes the formation of a highly reactive nucleophile while facilitating the conformation required for the intramolecular ring-closing step.
Table 2: Properties of Common Solvents in Enolate Chemistry
| Solvent | Type | Dielectric Constant (at 25 °C) | Key Characteristics |
|---|---|---|---|
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good for enolate formation, dissolves many organic compounds. libretexts.org |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High polarity, good solvating power for salts. google.com |
| Ethanol | Polar Protic | 24.5 | Can protonate enolates; generally avoided as primary solvent for alkylation. libretexts.org |
| Toluene | Nonpolar | 2.4 | Often used in mixtures or for workup procedures. |
Data sourced from general chemical literature. wikipedia.org
Temperature, Pressure, and Concentration Effects on Reaction Outcomes
Beyond the solvent, physical parameters must be precisely controlled.
Concentration: This is arguably the most critical factor for favoring cyclization. The Ruggli-Ziegler dilution principle is the guiding concept here. By carrying out the reaction at very low concentrations of the linear precursor, the probability of intermolecular collisions is drastically reduced, thereby favoring the intramolecular pathway. lookchem.com This is often achieved by the slow addition of the reactant to a large volume of solvent.
Temperature: The reaction temperature affects the rate of all reactions involved. Higher temperatures can increase the rate of the desired cyclization but may also promote side reactions, such as elimination or decomposition. For enolate formation with bases like LDA, low temperatures (e.g., -78 °C) are often used to control reactivity and prevent side reactions. masterorganicchemistry.com The subsequent cyclization step may be performed at a higher temperature to provide the necessary activation energy.
Pressure: For most solution-phase syntheses of this type, the reaction is conducted at atmospheric pressure. High-pressure conditions are not typically required and would add significant complexity to the process.
Development of Scalable and Sustainable Synthetic Protocols
Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger, more industrial process presents challenges in maintaining optimized conditions, particularly high dilution.
Sustainable Protocols: Modern synthetic chemistry places a strong emphasis on sustainability, or "green chemistry." nih.gov For this synthesis, sustainability can be improved by:
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. This could involve using bio-based solvents or minimizing the total volume of solvent used throughout the process, including purification steps. nih.gov
Atom Economy: The chosen synthetic route is inherently efficient in terms of atom economy, as it is an addition and cyclization process. However, minimizing waste from side reactions remains a priority.
Energy Efficiency: Optimizing the reaction to run at lower temperatures or for shorter durations reduces energy consumption.
Catalysis: While this specific synthesis relies on a stoichiometric base, related research explores catalytic methods for C-C bond formation, which can reduce waste and improve efficiency. For instance, phase-transfer catalysis has been used in similar cyclopropanation reactions to improve efficiency and simplify the process. orgsyn.org
By integrating principles of flow chemistry and green chemistry, the synthesis of this compound can be made more efficient, safer, and environmentally benign. nih.govrsc.org
Chemical Transformations and Derivatizations of 1,1 Diethyl Cycloheptane 1,1 Dicarboxylate
Modification of Ester Functionalities
The ester groups of 1,1-diethyl cycloheptane-1,1-dicarboxylate are susceptible to several important transformations, including transesterification, hydrolysis, decarboxylation, and reduction. These reactions provide pathways to other functional groups such as different esters, carboxylic acids, and alcohols.
Transesterification Reactions
Transesterification is a process where the ethyl groups of the diester are exchanged with other alkyl or aryl groups from an alcohol in the presence of a catalyst. This reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing one of the products. Both acid and base catalysis can be employed for this transformation.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.
Base-Catalyzed Transesterification: Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide on the carbonyl carbon. To avoid simple saponification, the reaction is carried out under anhydrous conditions.
| Catalyst Type | Reagents | Typical Conditions | Product |
| Acid | R'OH, H₂SO₄ (cat.) | Reflux in excess R'OH | 1,1-Dialkyl cycloheptane-1,1-dicarboxylate |
| Base | R'ONa, R'OH | Anhydrous, reflux | 1,1-Dialkyl cycloheptane-1,1-dicarboxylate |
Note: R' represents a different alkyl or aryl group.
Controlled Hydrolysis and Decarboxylation Pathways
The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation, which can be followed by decarboxylation to yield a monocarboxylic acid.
Decarboxylation: Geminal dicarboxylic acids, such as cycloheptane-1,1-dicarboxylic acid, readily undergo decarboxylation upon heating, typically at or above their melting point. This process involves the loss of one of the carboxyl groups as carbon dioxide, resulting in the formation of cycloheptanecarboxylic acid. This reaction proceeds through a cyclic transition state.
| Step | Reagents | Conditions | Product |
| Hydrolysis | KOH or NaOH, H₂O/EtOH | Heating/Reflux | Cycloheptane-1,1-dicarboxylic acid |
| Decarboxylation | Heat | Heating above melting point | Cycloheptanecarboxylic acid |
Reduction of Ester Groups to Alcohols
The ester functionalities of this compound can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction converts both ester groups into hydroxyl groups, yielding cycloheptane-1,1-dimethanol.
The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of each ester group. This is followed by the expulsion of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. An acidic workup is then required to protonate the resulting alkoxide and liberate the diol.
| Reagent | Solvent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, 0 °C to reflux | Cycloheptane-1,1-dimethanol |
Reactions at the α-Carbon Position to the Diester Moiety
While this compound itself does not have any α-hydrogens, its precursor, diethyl malonate, and its singly substituted derivatives are reactive at the α-carbon. The principles of these reactions are foundational to the synthesis of the title compound and its potential further derivatization if one of the ester groups were to be selectively removed or modified. For the purpose of this article, we will discuss these reactions in the context of analogous systems where an α-proton is available.
Alkylation and Acylation Strategies
Alkylation: The carbon α to two carbonyl groups is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond. The synthesis of this compound itself involves a similar principle, where diethyl malonate is dialkylated with a 1,6-dihalohexane.
Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or acid anhydrides, to introduce an acyl group at the α-position. This leads to the formation of a β-keto diester derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to prevent side reactions with the acylating agent.
| Reaction | Reagents | Base | Product |
| Alkylation | R-X (Alkyl halide) | NaOEt, NaH, or LDA | α-Alkyl-1,1-diethyl cycloalkane-1,1-dicarboxylate |
| Acylation | RCOCl (Acyl chloride) | Pyridine, Et₃N | α-Acyl-1,1-diethyl cycloalkane-1,1-dicarboxylate |
Note: These reactions are applicable to derivatives of this compound that possess an α-hydrogen.
Halogenation and Subsequent Elimination/Substitution Reactions
Halogenation: The α-carbon of malonic ester derivatives can be halogenated using various electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) or bromine in a suitable solvent can be used for bromination. The reaction proceeds through an enol or enolate intermediate, which attacks the electrophilic halogen.
Subsequent Reactions: The resulting α-halo diester is a versatile intermediate. It can undergo elimination reactions in the presence of a base to introduce a double bond. Alternatively, the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups at the α-position.
| Reaction | Reagents | Product |
| Halogenation | NBS or Br₂ | α-Halo-1,1-diethyl cycloalkane-1,1-dicarboxylate |
| Elimination | Strong, non-nucleophilic base | Diethyl cycloalkene-1,1-dicarboxylate |
| Substitution | Nu⁻ (Nucleophile) | α-Substituted-1,1-diethyl cycloalkane-1,1-dicarboxylate |
Note: These reactions are applicable to derivatives of this compound that possess an α-hydrogen.
Ring System Modifications and Annulations
The cycloheptane (B1346806) ring, with its inherent flexibility and potential for various conformational arrangements, can undergo several synthetically useful transformations, including ring contraction, annulation to form polycyclic systems, and oxidative rearrangements. The presence of the diethyl dicarboxylate group at the 1,1-position plays a crucial role in directing the reactivity and enabling these modifications.
Ring Contraction Studies of Cycloheptane Dicarboxylates
Ring contraction of cyclic systems is a powerful strategy for the synthesis of smaller, often more strained or functionally dense, carbocycles. A prominent method for achieving a one-carbon ring contraction in cyclic ketones is the Favorskii rearrangement. wikipedia.orgorganicreactions.org This reaction involves the base-induced rearrangement of an α-halo ketone to form a carboxylic acid derivative with a smaller ring size. adichemistry.comnrochemistry.com
Plausible Synthetic Pathway for Ring Contraction:
Hydrolysis and Decarboxylation: The initial step involves the hydrolysis of the diethyl ester to the corresponding cycloheptane-1,1-dicarboxylic acid. This can be followed by thermal or acid-catalyzed decarboxylation to yield cycloheptanone (B156872).
α-Halogenation: The resulting cycloheptanone can be halogenated at the α-position using standard reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid to furnish 2-bromocycloheptanone.
Favorskii Rearrangement: Treatment of the α-halocycloheptanone with a base, such as sodium ethoxide in ethanol (B145695), would induce the Favorskii rearrangement. adichemistry.com The mechanism proceeds through the formation of a bicyclic cyclopropanone intermediate, which is then attacked by the alkoxide base. wikipedia.org Subsequent ring opening leads to the formation of the more stable carbanion, ultimately yielding the ring-contracted product, ethyl cyclohexane-1-carboxylate. slideshare.net
The table below outlines the proposed reaction sequence for the ring contraction of a cycloheptane dicarboxylate derivative.
| Step | Transformation | Reactants/Reagents | Intermediate/Product |
| 1 | Hydrolysis & Decarboxylation | 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ | Cycloheptanone |
| 2 | α-Bromination | NBS, CCl₄, Initiator | 2-Bromocycloheptanone |
| 3 | Favorskii Rearrangement | NaOEt, EtOH | Ethyl cyclohexane-1-carboxylate |
This sequence effectively transforms the seven-membered cycloheptane ring into a six-membered cyclohexane ring, demonstrating a key strategy in carbocyclic framework modification.
Annulation Strategies Utilizing the Dicarboxylate Moiety for Polycyclic Systems
The gem-dicarboxylate moiety of this compound is a versatile functional group that can be exploited to construct fused or bridged polycyclic systems. libretexts.org Annulation, the formation of a new ring onto an existing one, can be achieved through various intramolecular cyclization strategies. thieme-connect.de
One potential approach involves the Thorpe-Ziegler reaction. This would require the initial conversion of the diethyl ester groups into dinitriles. Treatment of the resulting 1,1-dinitrile with a strong base would generate a carbanion that can attack the other nitrile group, leading to an intramolecular cyclization and the formation of a β-enaminonitrile, which can be subsequently hydrolyzed to a bicyclic ketone.
Another powerful method for ring formation is the Robinson annulation, which combines a Michael addition with an aldol condensation to form a six-membered ring. wikipedia.orgyoutube.com To employ this strategy, this compound would first need to be converted to cycloheptanone via hydrolysis and decarboxylation. The resulting cycloheptanone can then react with methyl vinyl ketone in the presence of a base to construct a fused bicyclo[5.4.0]undecenone system.
Further strategies can involve the selective modification of one ester group to introduce a reactive side chain capable of intramolecular cyclization. For example, reduction of one ester to a primary alcohol, followed by its conversion to a leaving group (e.g., a tosylate), could be followed by an intramolecular alkylation using a base to generate a carbanion alpha to the remaining ester group, resulting in a spirocyclic system. Intramolecular Heck reactions are also a modern and powerful tool for the synthesis of complex polycyclic systems containing seven-membered rings. beilstein-journals.orgnih.gov
The following table summarizes potential annulation strategies starting from this compound.
| Annulation Strategy | Key Intermediate from Starting Material | Key Reagents | Resulting Polycyclic System |
| Thorpe-Ziegler Reaction | Cycloheptane-1,1-dicarbonitrile | Strong base (e.g., NaNH₂) | Fused bicyclic β-keto ester precursor |
| Robinson Annulation | Cycloheptanone | Methyl vinyl ketone, Base | Fused bicyclo[5.4.0]undecenone |
| Intramolecular Alkylation | Diethyl 1-(3-tosyloxypropyl)cycloheptane-1-carboxylate | Base (e.g., LDA) | Spiro[2.6]nonane derivative |
These methods highlight the utility of the dicarboxylate moiety as a synthetic handle for the construction of complex, multi-ring structures.
Oxidation and Rearrangement Reactions of the Cycloheptane Ring
The cycloheptane ring itself can be subjected to various oxidation and rearrangement reactions, leading to ring-opened products or skeletally different carbocycles. The gem-dicarboxylate group can influence the course of these reactions due to its steric bulk and electronic effects.
One significant oxidative transformation is the Baeyer-Villiger oxidation. This reaction would first require the conversion of this compound to cycloheptanone. Treatment of cycloheptanone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming an eight-membered lactone (an oxocan-2-one derivative). This reaction effectively cleaves the carbocyclic ring and introduces heteroatom functionality.
Oxidative cleavage of the ring can also be achieved more directly. For instance, if an unsaturation is introduced into the cycloheptane ring, ozonolysis followed by a reductive or oxidative workup would cleave the double bond, leading to a linear dicarbonyl compound.
Rearrangement reactions of seven-membered rings can be prompted by the formation of carbocationic intermediates. youtube.com For example, dehydroxylation of a tertiary alcohol on the cycloheptane ring could lead to a carbocation that undergoes a transannular hydride shift, a common feature in medium-sized rings, to form a thermodynamically more stable cation, potentially leading to rearranged bicyclic products.
The table below presents some potential oxidation and rearrangement reactions of the cycloheptane ring derived from the title compound.
| Reaction Type | Key Intermediate | Reagents | Potential Product(s) |
| Baeyer-Villiger Oxidation | Cycloheptanone | m-CPBA | 8-(diethoxymethyl)oxocan-2-one (lactone) |
| Oxidative Cleavage | Cycloheptene-1,1-dicarboxylate | 1. O₃ 2. Me₂S (reductive workup) | Linear dialdehyde dicarboxylate |
| Transannular Rearrangement | 4-Hydroxycycloheptane-1,1-dicarboxylate | Acid catalyst | Bicyclic ether or rearranged alcohol |
These transformations demonstrate the potential for significant structural modification of the cycloheptane framework, providing access to a diverse range of molecular architectures.
Applications As a Synthetic Building Block in Complex Organic Synthesis
Precursor for Complex Alicyclic Systems
The construction of complex ring systems is a cornerstone of modern organic synthesis, driven by the prevalence of such motifs in natural products and medicinally important compounds. rsc.org The unique substitution pattern of 1,1-diethyl cycloheptane-1,1-dicarboxylate makes it an intriguing starting material for accessing sophisticated alicyclic architectures.
Spirocycles, which contain two rings connected by a single common atom, and bridged ring systems, where two rings share two or more non-adjacent atoms, are challenging synthetic targets. nih.gov The gem-dicarboxylate moiety in cycloalkane derivatives serves as a key handle for the elaboration into such complex frameworks. For instance, related pyridazine-4,5-dicarboxylates have been shown to undergo spirocyclisation reactions with 1,3-binucleophiles. rsc.org
While direct examples employing this compound are scarce in readily available literature, the synthesis of a closely related compound, diethyl 2,5-dimethylcyclohept-4-ene-1,1-dicarboxylate, has been reported as an intermediate in the formation of a bridged bicyclic ketone. rsc.org This transformation highlights the potential of the cycloheptane-1,1-dicarboxylate scaffold to serve as a precursor to bridged systems. The general strategy often involves the conversion of the diester into a more reactive intermediate that can undergo intramolecular bond formation to forge the bridged or spirocyclic structure. The Thorpe-Ingold effect, which is pronounced in gem-disubstituted systems, can play a crucial role in facilitating these cyclization reactions by bringing the reactive ends of the molecule into closer proximity. wikipedia.orglucp.netwpmucdn.comnih.gov
Table 1: Examples of Related Dicarboxylates in Complex Ring Synthesis
| Starting Material | Product Type | Reference |
|---|---|---|
| Diethyl pyridazine-4,5-dicarboxylate | Spirocyclic compound | rsc.org |
| Diethyl 2,5-dimethylcyclohept-4-ene-1,1-dicarboxylate | Bridged bicyclic ketone | rsc.org |
Fused ring systems, where two rings share a common bond, are another important class of alicyclic compounds. The synthesis of fused seven-membered rings is of particular interest due to their presence in a variety of natural products. gla.ac.uk Methodologies for constructing such systems often involve ring expansion or annulation strategies. gla.ac.uk Cycloheptane (B1346806) derivatives can serve as foundational building blocks in these approaches. For example, a study on the synthesis and reactions of bridged bicyclic compounds discusses the elaboration of a cycloheptanone (B156872) derivative into a hydroazulene skeleton, which is a fused bicyclo[5.3.0]decane system. gla.ac.uk Furthermore, the synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes demonstrates a pathway to complex polycyclic systems. researchgate.netotago.ac.nz
Although direct evidence for the use of this compound in the synthesis of fused polycyclic architectures is not explicitly detailed in the available literature, its structural features suggest its potential as a precursor. The diester functionality can be manipulated to introduce reactive sites that can participate in intramolecular reactions to form fused ring systems.
Intermediate in the Synthesis of Diverse Chemical Scaffolds
The versatility of this compound extends to its role as an intermediate in the synthesis of a wide array of chemical scaffolds, some of which may possess interesting biological or material properties.
Many biologically active molecules contain complex carbocyclic cores. researchgate.net While specific examples involving this compound are not prominent, the use of other cycloalkane-1,1-dicarboxylates as precursors to medicinally relevant compounds is well-established. For instance, diethyl 1,1-cyclobutanedicarboxylate is a known intermediate in the synthesis of the anticancer drug Carboplatin. fishersci.ca Similarly, spirooxindoles, a class of compounds with significant biological properties, can be synthesized from isatin (B1672199) and various cyclic ketones. beilstein-journals.org The synthesis of spirocyclic imidazolinones and spironolactone (B1682167) also showcases the importance of cyclic precursors in medicinal chemistry. nih.gov
Given these precedents, it is plausible that this compound could be a valuable starting material for the synthesis of novel biologically active scaffolds. The cycloheptane ring can serve as a scaffold to which various pharmacophoric groups can be attached, and the diester functionality provides a handle for further chemical modifications.
The application of cycloalkane derivatives is not limited to pharmaceuticals. In the field of agrochemicals and specialty chemicals, specific molecular architectures are often required to achieve desired properties. While there is no direct literature linking this compound to agrochemical synthesis, the general utility of functionalized cycloalkanes suggests potential applications. For example, the synthesis of complex molecules often requires specialized building blocks, and the unique seven-membered ring of this compound could lead to novel agrochemicals or specialty chemicals with distinct properties.
Role in Advanced Materials Science Research
The development of new materials with tailored properties is a rapidly advancing field. Fused-ring polycyclic compounds are of interest as building blocks in materials science. thieme.de While the direct application of this compound in this area is not yet documented, its potential as a precursor to complex polycyclic systems suggests that it could be used to synthesize novel organic materials. The conformational flexibility of the cycloheptane ring, combined with the ability to introduce functionality via the diester groups, could allow for the creation of molecules with specific shapes and electronic properties suitable for applications in areas such as organic electronics or polymer chemistry.
Monomer for Polymer Synthesis Studies
There is currently a lack of specific studies detailing the use of this compound as a monomer in polymer synthesis. The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid or its derivative, such as a diester. beilstein-journals.org While aliphatic polyesters are a significant class of biodegradable polymers, the specific contribution of a cycloheptane-1,1-dicarboxylate moiety to polymer properties has not been a focus of the available research. researchgate.netmdpi.com
Ligand Precursors for Coordination Chemistry Research
The potential of this compound as a precursor for ligands in coordination chemistry is another area where specific research is not prominent. Ligands are crucial in forming metal complexes with a wide range of applications, including catalysis. The synthesis of ligands often involves the functionalization of a core molecular scaffold. While the ester groups of this compound could theoretically be converted to other functionalities suitable for metal coordination, such as carboxylic acids or amides, specific examples of this for the cycloheptane derivative are not described in the literature found.
Intermediates for Biodegradable Material Research
The role of this compound as an intermediate for biodegradable materials is not explicitly detailed in the scientific literature reviewed. The development of biodegradable polymers is an active area of research, with a focus on materials that can be broken down by biological processes. nih.govresearchgate.netmdpi.comwestminster.ac.uk Polyesters are a key class of such materials. mdpi.com The synthesis of these polymers often utilizes dicarboxylic acids or their esters. beilstein-journals.org While it is plausible that cycloheptane-1,1-dicarboxylic acid, which could be derived from the diethyl ester, could be incorporated into a polyester (B1180765) backbone, specific research demonstrating this and evaluating the biodegradability of the resulting material is not available.
Advanced Methodological Considerations in the Study of 1,1 Diethyl Cycloheptane 1,1 Dicarboxylate
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods are indispensable for the detailed study of 1,1-diethyl cycloheptane-1,1-dicarboxylate, providing insights from its synthesis to its final structural confirmation.
In-situ NMR Spectroscopy for Mechanistic Studies
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the progression of a chemical reaction in real-time, directly within the NMR tube. wiley.com This technique is particularly valuable for elucidating the mechanistic details of the synthesis of this compound, which is typically formed via an intramolecular malonic ester synthesis from a dihaloalkane. wikipedia.org
By setting up the reaction in a specialized high-pressure NMR tube, researchers can monitor the reaction at elevated temperatures and pressures. wiley.com This allows for the tracking of key species throughout the synthesis. For instance, during the cyclization, the disappearance of the signals corresponding to the α-proton of the diethyl malonate moiety and the protons of the dihaloalkane starting material can be quantified over time. Simultaneously, new signals corresponding to the formation of the cycloheptane (B1346806) ring and the quaternary carbon at the 1-position would appear and grow in intensity. This real-time data allows for the determination of reaction kinetics and the identification of any transient intermediates or side products, providing a comprehensive understanding of the reaction mechanism. rsc.org
| Time (min) | Reactant α-H Signal Integral | Product CH₂ Signal Integral | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.50 | 0.50 | 50% |
| 120 | 0.20 | 0.80 | 80% |
| 240 | <0.05 | >0.95 | >95% |
Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is a crucial technique for identifying the intermediates formed during the synthesis of this compound. The malonic ester synthesis proceeds through a step-wise alkylation process. organicchemistrytutor.com The initial reaction of diethyl malonate with a 1,5-dihaloalkane would first form a mono-alkylated intermediate before the final intramolecular cyclization.
Electrospray ionization (ESI-MS) can be used to detect these charged intermediates directly from the reaction mixture. By analyzing the mass-to-charge ratio (m/z) of the ions, it is possible to confirm the presence of the mono-alkylated species. The final product, this compound, can be identified by its molecular ion peak. Furthermore, analysis of the fragmentation patterns in the mass spectrum, often achieved through techniques like tandem mass spectrometry (MS/MS), can provide structural confirmation of the product and any intermediates.
Chromatographic Methods for Product Purity and Isomer Analysis (e.g., GC-MS, HPLC)
Chromatographic methods are essential for assessing the purity of the final product and for separating it from any unreacted starting materials, byproducts, or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. chemcoplus.co.jp The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their definitive identification. researchgate.net This technique is highly effective for confirming the identity of the desired product and quantifying its purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purification of this compound. sielc.com It separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase. Reversed-phase HPLC is commonly used for compounds of this polarity. sielc.com HPLC is particularly useful for separating any non-volatile impurities or isomers that may have formed during the reaction. While this compound itself is achiral, HPLC with chiral stationary phases could be employed to separate enantiomers if chiral starting materials or catalysts were used in the synthesis. gcms.cz
Computational Chemistry and Theoretical Modeling
Theoretical modeling provides deep insights into the molecular properties and reaction dynamics of this compound, complementing experimental findings.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study reaction mechanisms and predict the energetics of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the entire reaction pathway.
Researchers can compute the energies of the reactants, transition states, intermediates, and the final product. This allows for the construction of a detailed potential energy surface for the reaction. By identifying the lowest energy pathway, the model can predict the most likely reaction mechanism and explain the observed product distribution. researchgate.net For example, DFT can be used to compare the activation energy for the desired intramolecular cyclization with potential side reactions, such as intermolecular dimerization, providing a theoretical basis for optimizing reaction conditions to favor the formation of the cycloheptane ring.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactant | Mono-alkylated malonic ester enolate | 0 |
| TS1 | Transition state for C-C bond formation | +85 |
| Intermediate | Cyclized anionic species | -20 |
| Product | This compound | -150 |
Conformational Analysis of the Cycloheptane Ring System
The seven-membered cycloheptane ring is known for its conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. researchgate.netresearchgate.net The chair and boat conformations themselves are typically transition states rather than stable minima due to torsional strain and transannular interactions. researchgate.netlibretexts.org
For this compound, the presence of two bulky diethyl carboxylate groups on the same carbon atom significantly influences the conformational preferences of the ring. Computational methods, such as DFT and molecular mechanics, are used to explore the potential energy surface of the molecule and identify the most stable conformations. biomedres.us The calculations would likely show that the molecule adopts a twist-chair conformation where the large substituents are positioned to minimize steric hindrance with the axial-like hydrogens on the ring. libretexts.org This analysis is crucial for understanding the three-dimensional shape of the molecule, which in turn influences its physical properties and chemical reactivity. The steric bulk of the 1,1-substituents will create a higher energy barrier for pseudorotation compared to unsubstituted cycloheptane. researchgate.net
Molecular Dynamics Simulations for Understanding Reactivity and Selectivity
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and reaction dynamics of flexible molecules like this compound. While specific MD studies on this exact diester are not extensively documented in publicly available literature, the principles and methodologies are well-established from studies of analogous cycloalkane derivatives. These simulations can provide profound insights into how the molecule's structure, dynamics, and solvent environment influence its chemical behavior.
The primary application of MD simulations in this context would be to elucidate the complex conformational isomerism of the seven-membered cycloheptane ring. Unlike the more rigid cyclohexane ring, which predominantly adopts chair and boat conformations, cycloheptane exists as a dynamic equilibrium of multiple low-energy conformers, primarily twisted-chair and twisted-boat forms. MD simulations can map the potential energy surface of this compound, identifying the most stable conformers and the energy barriers for interconversion between them. This information is critical for understanding reactivity, as the spatial orientation of the diethyl dicarboxylate groups can significantly impact their accessibility to reagents and their stereoelectronic properties.
A typical MD simulation protocol for this compound would involve the following key steps:
System Setup: A three-dimensional model of the molecule is constructed. This model is then placed in a simulation box, often filled with a solvent, such as water or an organic solvent, to mimic experimental conditions. The choice of solvent is crucial as solute-solvent interactions can profoundly affect conformational preferences and reaction dynamics.
Force Field Selection: A suitable force field is chosen to describe the interatomic and intramolecular forces. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS. The accuracy of the simulation is highly dependent on the quality of the force field parameters for the specific atoms and bond types present in this compound.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain a stable system. This equilibration phase allows the system to relax and reach a thermodynamic equilibrium.
Production Run: Following equilibration, the simulation is run for an extended period, typically nanoseconds to microseconds, during which the trajectories of all atoms are recorded.
Analysis of the resulting trajectories can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of different conformations. The radial distribution functions can reveal the organization of solvent molecules around the solute, offering insights into solvation effects.
To understand reactivity and selectivity, MD simulations can be employed in several ways. By applying constraints or biasing potentials, it is possible to simulate the approach of a reactant to the ester groups of different conformers. This can help to identify preferential reaction pathways and rationalize observed stereoselectivities. Furthermore, by combining MD with quantum mechanics (QM/MM methods), it is possible to model chemical reactions explicitly, providing detailed information about transition states and reaction barriers.
The data generated from these simulations can be presented in various formats to facilitate interpretation. For example, the population of different conformers over time can be plotted, and the free energy landscape can be visualized as a two- or three-dimensional surface.
Table 1: Hypothetical Simulation Parameters for MD Study of this compound
| Parameter | Value |
|---|---|
| Force Field | GROMOS96 54a7 |
| Solvent | SPC Water |
| Box Type | Cubic |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 500 ns |
Table 2: Potential Observables from MD Simulations and Their Significance
| Observable | Significance for Reactivity and Selectivity |
|---|---|
| Conformational Populations | Determines the dominant ground-state structures available for reaction. |
| Dihedral Angle Distributions | Provides insight into the flexibility of the cycloheptane ring and the orientation of the ester groups. |
| Solvation Shell Structure | Reveals how solvent molecules interact with the substrate, which can influence reaction rates and pathways. |
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure cycloalkane derivatives is a significant challenge in organic chemistry. For 1,1-diethyl cycloheptane-1,1-dicarboxylate, the development of asymmetric synthetic routes would be a major leap forward. While traditional methods like the malonic ester synthesis using diethyl malonate and 1,6-dihalohexane can produce the racemic compound, future research should focus on catalytic asymmetric methods. nih.govsci-hub.se
One promising approach involves the use of chiral phase-transfer catalysts to guide the stereochemical outcome of the alkylation reaction. researchgate.net Another avenue lies in the exploration of organocatalyzed asymmetric Michael additions or other cascade reactions that could construct the cycloheptane (B1346806) ring with high enantioselectivity. researchgate.net The successful development of such methods would not only provide access to chiral building blocks but also enable the investigation of the compound's stereospecific properties and applications.
Integration with Flow Chemistry and Continuous Processing Methodologies
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netyoutube.com Future investigations should explore the synthesis of this compound using flow chemistry. This could involve pumping a solution of the reactants, such as diethyl malonate and a suitable alkylating agent, through a heated reactor coil containing a solid-supported base. allfordrugs.comuc.pt
The integration of in-line purification and analysis techniques would allow for real-time optimization of reaction parameters such as temperature, flow rate, and stoichiometry, leading to higher yields and purity. nih.gov Furthermore, flow chemistry could facilitate the safe handling of potentially hazardous intermediates and reagents, making the synthesis more amenable to industrial-scale production.
Exploration of Green Chemistry Principles in Synthesis and Transformation
Adherence to the principles of green chemistry is paramount in modern chemical research. organic-chemistry.orgmdpi.com Future work on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents, such as water or bio-derived solvents, and the replacement of stoichiometric reagents with catalytic systems. unibo.it
Investigation of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique pathways for chemical transformations that are often inaccessible through traditional thermal reactions. bohrium.comgre.ac.ukresearchgate.net The seven-membered ring of this compound could be a substrate for interesting photochemical reactions, such as intramolecular cyclizations or rearrangements, leading to novel polycyclic structures. bohrium.comnih.gov
Similarly, electrochemical methods could be employed for the selective oxidation or reduction of the ester groups or the cycloheptane ring. youtube.comacademie-sciences.fr These transformations could provide access to a diverse range of derivatives with potentially interesting biological or material properties. Investigating the photochemical and electrochemical behavior of this compound would significantly expand its synthetic utility.
Discovery of Novel Applications in Emerging Fields of Chemical Research
The potential applications of this compound remain largely untapped. Its structural similarity to other cycloalkane dicarboxylates suggests its potential use as a plasticizer, a monomer for polyester (B1180765) synthesis, or a precursor for the synthesis of more complex molecules. epo.orggoogle.com
Future research should focus on exploring its utility in emerging fields. For example, its derivatives could be investigated as building blocks for the synthesis of novel pharmaceuticals or agrochemicals. The flexible cycloheptane ring could impart unique conformational properties to bioactive molecules. Furthermore, the diester functionality could be modified to create ligands for metal catalysts or to develop new materials with tailored properties. A systematic exploration of its chemical reactivity and physical properties will be crucial in identifying and developing novel applications.
Q & A
Q. What are the standard laboratory synthesis protocols for 1,1-diethyl cycloheptane-1,1-dicarboxylate?
The compound is synthesized via cyclization reactions using diethyl malonate and a dihalide (e.g., 1,7-dibromoheptane for cycloheptane derivatives). A base (e.g., sodium ethoxide) facilitates dehydrohalogenation. For example, cyclopropane analogs are formed by reacting diethyl malonate with ethylene dibromide under reflux . Adjusting the dihalide chain length and reaction time may optimize yields for cycloheptane derivatives.
| Reagent | Role | Conditions | Yield (Example) |
|---|---|---|---|
| Diethyl malonate | Nucleophile | Reflux in ethanol, 12–24 h | 50–60% |
| 1,7-Dibromoheptane | Electrophile | Base (NaOEt) | Pending validation |
| Sodium ethoxide | Base | 80–100°C | — |
Q. How is the structure of this compound confirmed spectroscopically?
- 1H NMR : Ester protons (δ ~4.0–4.2 ppm, quartet), cycloheptane ring protons (δ ~1.5–2.5 ppm, multiplet) .
- 13C NMR : Carbonyl carbons (δ ~165–170 ppm), cycloheptane carbons (δ ~20–35 ppm).
- IR : Strong C=O stretch (~1740 cm⁻¹). Compare with literature data for cyclopropane analogs (e.g., diethyl cyclopropane-1,1-dicarboxylate ).
Q. What purification methods are effective for isolating the compound from reaction mixtures?
Vacuum distillation (e.g., bp ~100–120°C at 1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent). For isomeric mixtures, preparative HPLC may be required if distillation fails .
Advanced Research Questions
Q. How can hydrolysis of the ester groups to cycloheptane-1,1-dicarboxylic acid be optimized to minimize ring degradation?
Use controlled basic hydrolysis (1.1 eq. KOH in ethanol/water, 0–5°C, 4–6 h). Monitor by TLC (Rf shift). Acidic work-up (HCl) precipitates the dicarboxylic acid. Yields ~50% due to competing ring-opening; iterative optimization of temperature and base stoichiometry is critical .
Q. What strategies mitigate isomer formation during vinyl-functionalization of the cycloheptane ring?
- Use trans-dihalides (e.g., trans-1,4-dichloro-2-butene) to control stereochemistry .
- For inseparable isomers (e.g., 80:20 ratio), employ the mixture directly in polymerization or further functionalization .
Q. How do Ru-catalyzed ring-closing metathesis (RCM) conditions influence cycloheptane ring formation?
- Catalyst : Grubbs II or Hoveyda-Grubbs catalysts enable RCM of diene precursors.
- Conditions : 110°C, 4 h in toluene. Terminate with ethyl vinyl ether (EVE). Yields >75% for cyclopentane analogs; adjust substrate steric bulk for cycloheptane .
| Substrate | Catalyst | Temp | Time | Yield |
|---|---|---|---|---|
| Diethyl cyclopentene-dicarboxylate | Ru-4g | 110°C | 4 h | 78% |
| Cycloheptane analog (theoretical) | Grubbs II | 100°C | 6 h | — |
Q. What computational methods predict the compound’s reactivity in [4+2] cycloadditions?
Density functional theory (DFT) calculates transition states and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental outcomes (e.g., Diels-Alder reactions with electron-deficient dienophiles) .
Data Contradictions & Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
